Cas no 87932-50-1 (2-chloro-3,4-dihydroxy-benzoic acid)

2-Chloro-3,4-dihydroxy-benzoic acid is a substituted benzoic acid derivative featuring both chloro and dihydroxy functional groups on the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive phenolic and carboxylic acid moieties, which enable further functionalization. The presence of electron-withdrawing and electron-donating groups enhances its utility as an intermediate in the preparation of bioactive molecules, including antioxidants and enzyme inhibitors. Its structural features also make it a candidate for studying chelation properties and redox behavior. The compound is typically characterized by HPLC or NMR to ensure purity, making it suitable for research applications requiring precise chemical modifications.
2-chloro-3,4-dihydroxy-benzoic acid structure
87932-50-1 structure
Product Name:2-chloro-3,4-dihydroxy-benzoic acid
CAS No:87932-50-1
MF:C7H5ClO4
MW:188.56520152092
MDL:MFCD20640292
CID:2950379
PubChem ID:15608164
Update Time:2025-10-29

2-chloro-3,4-dihydroxy-benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-3,4-dihydroxybenzoic acid
    • 2-Chloro-3,4-dihydroxybenzoicacid
    • AMY19645
    • 2-Chloro-3,4-dihydroxy benzoic acid
    • Benzoic acid, 2-chloro-3,4-dihydroxy-
    • F19892
    • A902004
    • 2-chloro-3,4-dihydroxy-benzoic acid
    • 2-Chloro-3,4-dihydroxybenzoic acid (ACI)
    • Protocatechuic acid, 2-chloro- (6CI)
    • 2-Chloroprotocatechuic acid
    • 87932-50-1
    • 103339-65-7
    • AKOS027324126
    • CS-0157198
    • A1-01158
    • SY126819
    • MFCD20640292
    • DTXSID20908332
    • DB-116672
    • IEKVQMDBVWMVMB-UHFFFAOYSA-N
    • SCHEMBL3546145
    • DS-11472
    • MDL: MFCD20640292
    • Inchi: 1S/C7H5ClO4/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,9-10H,(H,11,12)
    • InChI Key: IEKVQMDBVWMVMB-UHFFFAOYSA-N
    • SMILES: O=C(C1C(Cl)=C(O)C(O)=CC=1)O

Computed Properties

  • Exact Mass: 187.9876363g/mol
  • Monoisotopic Mass: 187.9876363g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 77.8

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2-chloro-3,4-dihydroxy-benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:87932-50-1)2-chloro-3,4-dihydroxy-benzoic acid
Order Number:A902004
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:10
Price ($):503.0/856.0/1761.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:87932-50-1)2-氯-3,4-羟基苯甲酸
Order Number:LE27048334
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 13:02
Price ($):discuss personally
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Additional information on 2-chloro-3,4-dihydroxy-benzoic acid

Introduction to 2-chloro-3,4-dihydroxy-benzoic acid (CAS No. 87932-50-1)

2-chloro-3,4-dihydroxy-benzoic acid, identified by its Chemical Abstracts Service (CAS) number 87932-50-1, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This benzoic acid derivative features a chloro substituent at the 2-position and hydroxyl groups at the 3 and 4 positions, which endow it with unique chemical properties and biological activities. The compound's structural configuration makes it a valuable intermediate in the synthesis of various pharmacologically active molecules, including potential therapeutic agents.

The structure of 2-chloro-3,4-dihydroxy-benzoic acid contributes to its reactivity and functionality. The presence of both electron-withdrawing and electron-donating groups allows for diverse chemical modifications, making it a useful building block in medicinal chemistry. Researchers have explored its utility in developing novel compounds targeting various biological pathways, particularly those involved in inflammation, metabolism, and cancer progression.

Recent studies have highlighted the pharmacological potential of 2-chloro-3,4-dihydroxy-benzoic acid. For instance, its derivatives have been investigated for their anti-inflammatory properties, leveraging the hydroxyl groups to interact with enzymes such as lipoxygenase and cyclooxygenase. Additionally, the chloro substituent enhances binding affinity to certain protein targets, improving drug efficacy. These findings underscore the compound's significance in drug discovery efforts.

In the realm of biomedical research, 2-chloro-3,4-dihydroxy-benzoic acid has been studied for its role in modulating cellular signaling pathways. Its ability to act as a precursor for more complex molecules has enabled the development of experimental drugs with promising preclinical results. Notably, researchers have synthesized analogs of this compound that exhibit inhibitory effects on kinases and other enzymes implicated in tumor growth, suggesting its therapeutic relevance in oncology.

The synthetic pathways for 2-chloro-3,4-dihydroxy-benzoic acid are also of considerable interest. Traditional methods involve the chlorination of hydroxy-benzoic acids followed by selective hydroxyl group functionalization. However, modern approaches employ catalytic techniques to enhance yield and purity while minimizing environmental impact. These advancements align with the growing emphasis on sustainable chemistry practices in pharmaceutical manufacturing.

From a spectroscopic perspective, 2-chloro-3,4-dihydroxy-benzoic acid exhibits distinct characteristics that aid in its identification and characterization. Nuclear magnetic resonance (NMR) spectroscopy reveals the presence of aromatic protons and hydroxyl functionalities, while mass spectrometry confirms its molecular weight. These analytical techniques are essential for ensuring the compound's integrity during synthesis and formulation.

The biological activity of 2-chloro-3,4-dihydroxy-benzoic acid extends beyond inflammation modulation. Emerging evidence suggests its potential role in antioxidant defense mechanisms, possibly through interaction with reactive oxygen species scavengers. This dual functionality makes it an attractive candidate for therapeutic applications targeting oxidative stress-related diseases.

In conclusion, 2-chloro-3,4-dihydroxy-benzoic acid (CAS No. 87932-50-1) represents a significant compound in modern pharmaceutical research. Its structural features enable diverse applications in drug development, from anti-inflammatory agents to cancer therapeutics. Ongoing studies continue to uncover new avenues for its utilization, reinforcing its importance as a key intermediate in medicinal chemistry. As research progresses, this compound is poised to contribute further to advancements in healthcare solutions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:87932-50-1)2-chloro-3,4-dihydroxy-benzoic acid
A902004
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):503.0/856.0/1761.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:87932-50-1)2-氯-3,4-羟基苯甲酸
LE27048334
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email